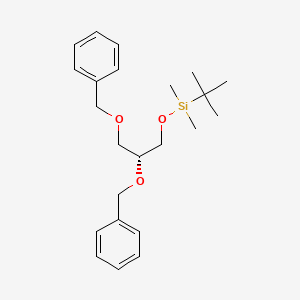

tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

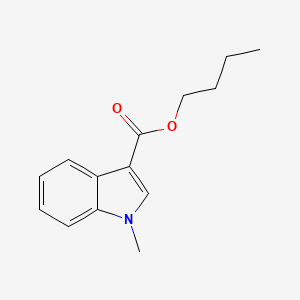

Tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane, also known as TBP, is an organosilicon compound used in a variety of chemical synthesis applications. It is a colorless, low-volatility liquid that is miscible with most organic solvents. It is used in the synthesis of a wide range of organosilicon compounds, including polysiloxanes, silanes, and silanols. It is also used as a catalyst in the preparation of polymers, surfactants, and other materials. In addition, it has been used in the synthesis of pharmaceuticals and other compounds of interest.

科学的研究の応用

Polymer Modification and Synthesis

Hydroxytelechelic Polyisobutylenes : "tert-Butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane" was synthesized and used to cap living polyisobutylene chains, resulting in hydroxytelechelic polyisobutylene upon hydrolysis. This process enhances the acid resistance of polyisobutylene-based polyurethane, indicating a potential for creating materials with improved durability and chemical resistance (Li et al., 2019).

Antioxidant Properties : A silane-based antioxidant containing a 2,6-di-tert-butylphenol moiety was synthesized and demonstrated to stabilize isotactic poly(propylene) effectively. This suggests the utility of silane compounds in enhancing the lifespan and stability of polymer materials (Nedelčev et al., 2007).

Silane Coupling Agents : The synthesis and application of (3-(tert-butylperoxy)propyl)trimethoxysilane as a novel silane coupling agent were explored. This compound acts as both a coupling agent and initiator, showcasing its role in modifying nano-TiO2 surfaces and initiating polymerization, which could be beneficial for creating composites with tailored surface properties and initiating polymerization reactions (Ma et al., 2016).

Crosslinkable Copolymers : New crosslinkable copolymers containing tert-butoxysilane side groups were developed, which can be acid-catalyzed to achieve complete crosslinking. This ability to control the extent of crosslinking opens avenues for producing materials with customizable properties (Zimmer et al., 2013).

Surface Modification and Material Properties

Silanol Synthesis and Steric Hindrance : The synthesis of complex silanediols using tert-butyldiphenylsilyl groups highlights the role of steric hindrance and internal nucleophiles in modulating reaction outcomes, important for designing silane-based materials with specific surface functionalities (Glekas & Sieburth, 2001).

Silane-Based Electrolyte Solvents : Novel silane compounds have been evaluated as electrolyte solvents for lithium-ion batteries, demonstrating that they can dissolve various lithium salts and provide stable electrolytes with good conductivities. This research indicates the potential for silane compounds in enhancing the performance and stability of lithium-ion batteries (Amine et al., 2006).

特性

IUPAC Name |

[(2R)-2,3-bis(phenylmethoxy)propoxy]-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3Si/c1-23(2,3)27(4,5)26-19-22(25-17-21-14-10-7-11-15-21)18-24-16-20-12-8-6-9-13-20/h6-15,22H,16-19H2,1-5H3/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJPNXOYWDZLEP-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(COCC1=CC=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)